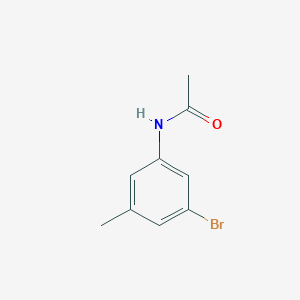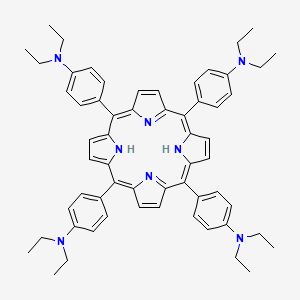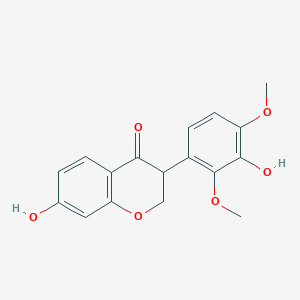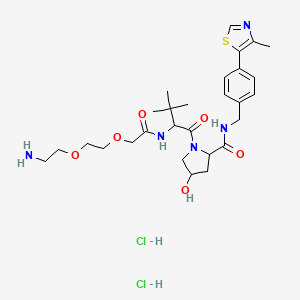
Hyperxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyperxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dibenzo-γ-pyrone scaffold. This compound is found in various plant species, particularly in the Hypericum genus, and has garnered significant attention due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hyperxanthone can be achieved through several methods. One common approach involves the use of the classical Grover, Shah, and Shah reaction, which employs polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: Hyperxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Hyperxanthone and its derivatives are used as building blocks in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi .
Medicine: this compound is being explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. Its ability to modulate various biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of natural products and cosmetics due to its antioxidant properties .
Wirkmechanismus
The mechanism of action of hyperxanthone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules. For example, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Hyperxanthone is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:
Norathyriol: Known for its anti-inflammatory and anti-cancer properties.
Mangiferin: Exhibits antioxidant and anti-diabetic activities.
Garcinia xanthones: Found in Garcinia species, these compounds have shown potential in treating various diseases.
Compared to these compounds, this compound stands out for its broad spectrum of biological activities and its potential for therapeutic applications.
Eigenschaften
Molekularformel |
C18H14O5 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3 |
InChI-Schlüssel |
GQAYMLKLFVVQQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)




![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)


![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
